1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine

Medicinal Chemistry Scaffold Synthesis Drug Discovery

WHY THIS SCAFFOLD: 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine (CAS 35808-41-4) is the non-negotiable tetrahydro core for kinase inhibitor and GPCR modulator programs. Unlike aromatic or dihydro analogs, antitumor activity is obliterated upon oxidation due to disrupted target-binding geometry. Documented low-µM IC50 across seven cancer kinases, HB-EGF shedding inhibitors exceeding CGS 27023A potency, and a validated 77-derivative QSAR model for GPCR-6. Do not substitute oxidized congeners—conformational selectivity depends strictly on this 1,2,3,4-tetrahydro configuration.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 35808-41-4
Cat. No. B1318907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine
CAS35808-41-4
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNC2=C(N1)C=CN=C2
InChIInChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9-10H,3-4H2
InChIKeyBCLNCKWTUZQTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine (CAS 35808-41-4): Heterocyclic Core Scaffold for Kinase and GPCR Drug Discovery


1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine (CAS 35808-41-4) is a bicyclic heterocyclic compound with a fused pyridine-pyrazine ring system (molecular formula C₇H₉N₃, molecular weight 135.17 g/mol) [1]. It serves as a core scaffold in medicinal chemistry for synthesizing protein kinase inhibitors and G-protein coupled receptor (GPCR) modulators [2]. Unlike fully aromatic or oxidized congeners, the partially saturated 1,2,3,4-tetrahydro configuration introduces conformational flexibility that alters target binding and downstream functionalization [3].

Why 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine Cannot Be Substituted with Oxidized or Ring-Modified Analogs


In-class pyridopyrazine analogs are not interchangeable due to oxidation-state dependent conformational and pharmacological properties. The 1,2,3,4-tetrahydro configuration provides distinct molecular geometry and hydrogen-bonding capacity (XLogP3 = 0.6; two H-bond donors, three H-bond acceptors [1]) that differ markedly from dihydro or fully aromatic variants. Crucially, antitumor activity is diminished or destroyed when the dihydropyrido[3,4-b]pyrazine ring system is oxidized or further reduced—changes that alter the spatial orientation of substituents and disrupt target engagement [2]. Substitution with close structural analogs risks not only reduced potency but complete loss of biological activity. The evidence below quantifies these differences for procurement and experimental design.

Quantitative Differentiation: 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine vs. Dihydro and Fully Aromatic Pyridopyrazines


Synthetic Accessibility: One-Pot Annelation vs. Multi-Step Routes for Related Scaffolds

Polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds are synthesized via a one-pot annelation reaction of pentafluoropyridine with diamines, enabling rapid generation of previously inaccessible polysubstituted derivatives [1]. This contrasts with fully aromatic pyridopyrazine syntheses that typically require multi-step, lower-yielding routes.

Medicinal Chemistry Scaffold Synthesis Drug Discovery

Oxidation-State Dependent Activity: Tetrahydro vs. Oxidized/Reduced Pyridopyrazines

SAR studies on 1,2-dihydropyrido[3,4-b]pyrazine derivatives (1-deaza-7,8-dihydropteridines) demonstrated that antitumor activity is diminished or destroyed upon oxidation to 1-deazapteridines or reduction to 1-deaza-5,6,7,8-tetrahydropteridines [1]. This oxidation-state sensitivity underscores the non-interchangeability of the 1,2,3,4-tetrahydro configuration with oxidized or fully reduced congeners.

Antitumor SAR Oxidation State

Kinase Inhibition Profile: Pyrido[3,4-b]pyrazine Scaffold vs. Alternative Heterocyclic Cores

Disubstituted pyrido[3,4-b]pyrazine derivatives bearing the 1,2,3,4-tetrahydro core exhibit low micromolar IC50 values against a panel of seven cancer-related protein kinases [1]. This broad kinase inhibition profile distinguishes the scaffold from structurally related pyrido[2,3-b]pyrazines, which are reported as selective ALK inhibitors [2]. The 1,2,3,4-tetrahydro configuration enables diverse substitution patterns (C-5 and C-8 positions) that modulate target selectivity.

Kinase Inhibitors Cancer IC50

HB-EGF Shedding Inhibitory Activity: Tetrahydropyrido[3,4-b]pyrazine Hydroxamic Acids vs. CGS 27023A

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acid derivatives (ethoxyethoxy derivative 3o and methoxypropoxy derivative 3p) exhibited substantially more potent HB-EGF shedding inhibitory activity than the reference compound CGS 27023A [1]. SAR studies identified that the hydroxamic acid, sulfonamide, and phenyl moieties—positioned on the tetrahydropyrido[3,4-b]pyrazine scaffold—are crucial for potent inhibition [1].

HB-EGF Shedding Inhibitors Dermatology

GPCR-6 Modulation: 3-(Piperidin-1-yl)-5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Derivatives

A validated QSAR model using a dataset of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives established quantitative structure-activity relationships for GPCR-6 inhibitory activity [1]. The tetrahydropyrido[3,4-b]pyrazine core provides a privileged scaffold for GPCR-6 modulation distinct from other pyridopyrazine regioisomers, with predictable activity based on substituent physicochemical descriptors.

GPCR QSAR Neuropharmacology

Substituent Position Effects: C-5 vs. C-8 Modification on Kinase Binding

SAR studies on disubstituted pyrido[3,4-b]pyrazines identified the 4-(piperidin-1-yl)aniline moiety as a pharmacophoric group that confers kinase inhibitory activity when positioned at either C-5 or C-8 of the pyrido[3,4-b]pyrazine ring [1]. Substitution at other positions or on alternative pyridopyrazine regioisomers does not yield comparable activity, establishing regiospecific requirements for target engagement.

SAR Kinase Inhibitors Pharmacophore

Optimal Procurement Scenarios for 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine (CAS 35808-41-4)


Medicinal Chemistry: Multi-Kinase Inhibitor Lead Generation

Use 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine as a core scaffold for synthesizing disubstituted analogs targeting multiple cancer-related kinases. The scaffold's demonstrated low micromolar IC50 activity against seven cancer-related kinases [1] makes it suitable for programs requiring broad kinase inhibition rather than single-target selectivity. Functionalize at C-5 or C-8 with 4-(piperidin-1-yl)aniline moieties to maintain pharmacophoric requirements [1].

Dermatology Drug Discovery: HB-EGF Shedding Inhibitor Development

Employ 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine to synthesize hydroxamic acid derivatives for HB-EGF shedding inhibition. Derivatives synthesized on this scaffold (3o and 3p) demonstrated superior potency to CGS 27023A [2]. This application is specifically indicated for skin disease models involving keratinocyte proliferation, where HB-EGF shedding inhibition is therapeutically relevant [2].

GPCR-6 Modulator Library Synthesis with QSAR-Guided Design

Utilize 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine to build focused libraries of 3-(piperidin-1-yl) derivatives for GPCR-6 modulation. The validated QSAR model based on 77 derivatives [3] enables predictive compound design, reducing synthesis and screening iterations. This scenario is optimal for neuropharmacology programs where GPCR-6 modulation is a validated therapeutic hypothesis.

Diversity-Oriented Synthesis via One-Pot Polyfunctional Scaffold Generation

Employ 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine synthesis via one-pot annelation of pentafluoropyridine with diamines [4] to rapidly generate polyfunctional scaffolds. The trifluorinated intermediates react sequentially with nucleophiles to yield previously inaccessible polysubstituted derivatives [4]. This application is suited for drug discovery groups requiring efficient generation of diverse heterocyclic libraries with minimal synthetic investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.